molecular formula C15H15NO4S2 B3019235 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-2-SULFONAMIDE CAS No. 1448076-99-0

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B3019235
CAS No.: 1448076-99-0
M. Wt: 337.41
InChI Key: KHTPDGGUSAXJSJ-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide is a complex organic compound that features both benzofuran and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran moiety, followed by the introduction of the hydroxypropyl group. The thiophene-2-sulfonamide group is then attached through a series of condensation reactions. Specific reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound exhibits potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The benzofuran and thiophene moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide is unique due to its combined benzofuran and thiophene structures, which provide a distinct set of biological activities. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c17-12(14-10-11-4-1-2-5-13(11)20-14)7-8-16-22(18,19)15-6-3-9-21-15/h1-6,9-10,12,16-17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTPDGGUSAXJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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